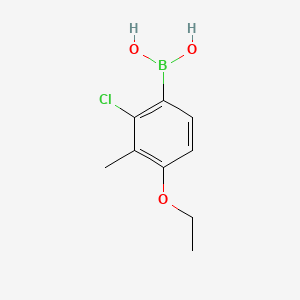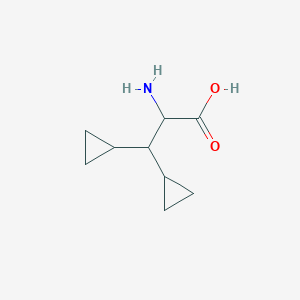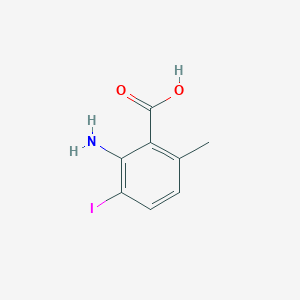
(2-Chloro-4-ethoxy-3-methylphenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Chloro-4-ethoxy-3-methylphenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly valuable due to its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-4-ethoxy-3-methylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation, which uses a palladium catalyst and a diboron reagent. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and an organic solvent like tetrahydrofuran (THF) .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors is becoming more common in industrial settings to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: (2-Chloro-4-ethoxy-3-methylphenyl)boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds and is catalyzed by palladium.
Protodeboronation: This reaction involves the removal of the boronic acid group, often using a radical approach.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF or water).
Protodeboronation: Radical initiators and specific solvents depending on the desired product.
Major Products:
Suzuki-Miyaura Coupling: Various biaryl compounds, which are important in pharmaceuticals and materials science.
Protodeboronation: The corresponding aryl compounds without the boronic acid group.
Aplicaciones Científicas De Investigación
(2-Chloro-4-ethoxy-3-methylphenyl)boronic acid is used in various scientific research applications, including:
Mecanismo De Acción
The mechanism of action of (2-Chloro-4-ethoxy-3-methylphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the aryl halide bond, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex releases the coupled product and regenerates the catalyst.
Comparación Con Compuestos Similares
- Phenylboronic acid
- 4-Methoxyphenylboronic acid
- 4-Methoxy-3-methylphenylboronic acid
Comparison: (2-Chloro-4-ethoxy-3-methylphenyl)boronic acid is unique due to its specific substituents, which can influence its reactivity and selectivity in chemical reactions. For example, the chloro and ethoxy groups can provide additional sites for functionalization and can affect the electronic properties of the compound .
Propiedades
Fórmula molecular |
C9H12BClO3 |
|---|---|
Peso molecular |
214.45 g/mol |
Nombre IUPAC |
(2-chloro-4-ethoxy-3-methylphenyl)boronic acid |
InChI |
InChI=1S/C9H12BClO3/c1-3-14-8-5-4-7(10(12)13)9(11)6(8)2/h4-5,12-13H,3H2,1-2H3 |
Clave InChI |
CUTWGGKNXXRRJT-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C(=C(C=C1)OCC)C)Cl)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Propan-2-yl-2,7-diazaspiro[4.4]nonane;2,2,2-trifluoroacetic acid](/img/structure/B14769393.png)
![5-benzhydryl-2-(2,3,4,5,6-pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate](/img/structure/B14769395.png)
![(Z)-ethyl-3-(benzo[b]furan-5-yl)acrylate](/img/structure/B14769396.png)





![2-(3-Aza-bicyclo[3.1.0]hexan-3-yl)-4-methoxybenzaldehyde](/img/structure/B14769442.png)

